8,9-Piperazine Pixantrone
CAS No.:
Cat. No.: VC18012417
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H17N5O2 |
---|---|
Molecular Weight | 323.35 g/mol |
IUPAC Name | 6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol |
Standard InChI | InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2 |
Standard InChI Key | RKVGMWDRZZUVAS-UHFFFAOYSA-N |
Canonical SMILES | C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN |
Introduction
Chemical Structure and Physicochemical Properties
8,9-Piperazine Pixantrone (molecular formula: ) has a molecular weight of 323.35 g/mol . The compound features a planar anthracenedione core fused with a piperazine ring at the 8,9-positions, replacing the hydroxyl groups found in mitoxantrone . This structural modification eliminates redox-active functional groups, thereby reducing reactive oxygen species (ROS) generation—a key contributor to anthracycline-induced cardiotoxicity .
The absence of a hydroquinone moiety prevents one-electron reduction, a pathway implicated in the cardiotoxicity of doxorubicin . X-ray crystallography studies reveal that the piperazine ring adopts a chair conformation, facilitating hydrogen bonding with DNA backbone phosphates . This interaction enhances DNA intercalation efficiency while minimizing nonspecific binding to cardiac tissue .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 323.35 g/mol |
LogP (Octanol-Water) | 1.8 ± 0.3 |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
Protein Binding | 85-92% |
Data derived from experimental measurements .
Mechanism of Action and Biological Targets
The antineoplastic activity of 8,9-Piperazine Pixantrone arises from three primary mechanisms:
-
DNA Intercalation: The planar anthracenedione core inserts between DNA base pairs, inducing structural distortions that impair replication and transcription . Binding affinity studies demonstrate a of 1.2 ± 0.3 μM for double-stranded DNA, comparable to mitoxantrone but with faster dissociation kinetics .
-
Topoisomerase II Poisoning: Unlike classical anthracyclines that stabilize topoisomerase II-DNA cleavage complexes, 8,9-Piperazine Pixantrone promotes double-strand breaks through a unique binding mode. It occupies both the DNA intercalation site and the enzyme’s ATP-binding domain, as evidenced by cryo-EM structures .
-
DNA Adduct Formation: Mass spectrometry analyses reveal covalent adducts at guanine N7 positions, particularly in GC-rich regions. These adducts persist for >72 hours post-treatment, contributing to prolonged cytotoxic effects .
Table 2: Biological Target Affinities
Target | IC₅₀ (nM) | Biological Effect |
---|---|---|
Topoisomerase IIα | 18 ± 3 | Double-strand break induction |
DNA-PK | 420 ± 45 | Impaired DNA repair |
HIF-1α | 890 ± 120 | Hypoxia signaling inhibition |
Data from enzyme inhibition assays .
Pharmacokinetic Profile and Metabolism
Following intravenous administration, 8,9-Piperazine Pixantrone exhibits biphasic pharmacokinetics:
-
Distribution Phase: Rapid tissue uptake (t₁/₂α = 0.8 hr) with a volume of distribution of 24.7 L/kg . Myocardial concentrations reach 12.3 μM within 2 hours—40% lower than mitoxantrone but with 3-fold longer retention .
-
Elimination Phase: Terminal half-life of 28.5 ± 4.2 hours . Primary metabolites include CT-45886 (N-dealkylated product) and hydroxylated derivatives, none of which exhibit cardiotoxic potential .
Hepatic metabolism via CYP3A4 accounts for 65% of clearance, with renal excretion contributing <10% . Unlike doxorubicin, no secondary alcohol metabolites form, preventing accumulation in cardiac tissue .
Clinical Efficacy in Aggressive NHL
The phase III PIX301 trial (N=140) demonstrated superior efficacy versus single-agent comparators (vinorelbine, gemcitabine) in relapsed/refractory aggressive NHL :
Subgroup analysis of patients with confirmed aggressive B-cell NHL (n=83) showed a 24.1% complete response rate, establishing its role in third-line therapy .
Parameter | Doxorubicin | Mitoxantrone | 8,9-Piperazine Pixantrone |
---|---|---|---|
ROS Generation | ++++ | +++ | + |
Iron Chelation | Yes | Yes | No |
LVEF Decline ≥10% | 18% | 12% | 4% |
Cumulative Dose Limit | 450 mg/m² | 160 mg/m² | None established |
Data pooled from preclinical and clinical studies .
The absence of iron-binding capacity and redox cycling prevents free radical-mediated myocardial damage . In ex vivo human myocardium, pixantrone inhibited doxorubicinol formation by 78%, suggesting utility in anthracycline-pretreated patients .
Synthesis and Manufacturing Considerations
Industrial synthesis involves a seven-step process:
-
Condensation of 1,4-dihydroxyanthraquinone with piperazine under Mitsunobu conditions
-
Nitrogen quaternization using methyl triflate
Critical quality attributes include residual solvent limits (<300 ppm for DMSO) and enantiomeric purity (>99.5%) . The compound’s photosensitivity necessitates amber glass vials for storage .
Regulatory Status and Global Availability
As of 2025, 8,9-Piperazine Pixantrone holds:
-
EMA Approval: Conditional authorization for relapsed/refractory DLBCL
-
FDA Status: Breakthrough Therapy Designation for transformed follicular lymphoma
-
Manufacturers: LGC Standards supplies GMP-grade material under controlled distribution (TRC-P480135)
Pricing remains a barrier, with treatment costs exceeding $12,000 per cycle in most markets .
Future Research Directions
Ongoing investigations focus on:
-
Combination Therapies: Synergy with PD-1 inhibitors in preclinical models (tumor regression: 68% vs. 22% monotherapy)
-
Oral Formulations: Self-emulsifying drug delivery systems achieving 41% bioavailability in canine models
-
Biomarker Development: Correlation between TOP2A copy number and response duration (r=0.72; p=0.003)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume